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Compound of Interest

Compound Name: 1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No.: B1289153

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold has emerged as a "privileged" structure in the design of kinase
inhibitors, largely due to its bioisosteric relationship with the purine core of ATP and its ability to
form key hydrogen bond interactions with the kinase hinge region. The four positional isomers
—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each impart distinct
physicochemical and biological properties to the inhibitor. This guide provides a head-to-head
comparison of these scaffolds, supported by experimental data, to aid researchers in the
rational design of potent and selective kinase inhibitors.

Data Presentation: Quantitative Comparison of
Azaindole Scaffolds

The inhibitory activity of azaindole-based compounds is highly dependent on the specific
kinase target and the overall molecular structure. Below are tables summarizing the available
guantitative data from head-to-head or comparative studies of different azaindole isomers.

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against VEGFR2 and GSK3[3
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Azaindole Isomer Target Kinase IC50 (nM) Reference
7-Azaindole derivative = VEGFR2 37 [1]
6-Azaindole derivative =~ VEGFR2 48 [1]
~370 (approx. 10-fold
4-Azaindole derivative = VEGFR2 higher than 7- [1112]
azaindole)
~370 (approx. 10-fold
5-Azaindole derivative = VEGFR2 higher than 7- [1112]
azaindole)
7-Azaindole derivative  GSK3p Inactive [1]
6-Azaindole derivative  GSK3[ 9 [1]

Table 2: Inhibitory Activity of Various Azaindole Scaffolds Against Other Kinases
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Azaindole ] Compound .
Target Kinase IC50/Ki (nM) Reference
Isomer TypelName
3-(4-
fluorophenyl)-2-
38a MAP ridin-4-yl)-1H-
4-Azaindole p' Py Y 60 [3]
Kinase pyrrolo[3,2-
b]pyridine
derivative
N-
_ nitrobenzenesulf
4-Azaindole c-Met ) 20 [11[3]
onyl-4-azaindole
derivative
] Aminopyrazole ]
4-Azaindole PAK1 o <10 (Ki) [4]
derivative
Potent and
N-arylated 3- selective over 4-,
5-Azaindole Cdc7 iodo-5-azaindole  6-, and 7- [31[5]
derivative azaindole
isomers
7-Azaindole Aurora B GSK1070916A 0.38 [6]
Pyridinyl
7-Azaindole c-Met substituted 7- 2 [3]
azaindole
1-(3-((1H-
pyrrolo[2,3-
7-Azaindole CDK8 b]pyridin-5- 51.3 [7]
yhoxy)phenyl)-3-
(m-tolyl)urea
C-3 aryl-7-
7-Azaindole JAK?2 azaindole 260 [3]
derivative
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Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, this section includes diagrams of key signaling
pathways targeted by azaindole-based inhibitors and a typical experimental workflow for their
evaluation.
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Caption: Simplified p38 MAPK signaling pathway.
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Caption: Key downstream pathways of VEGFR2 signaling.

Kinase Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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